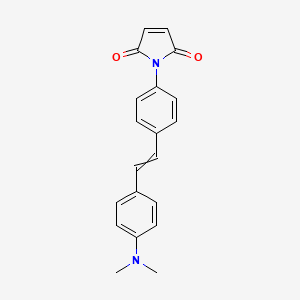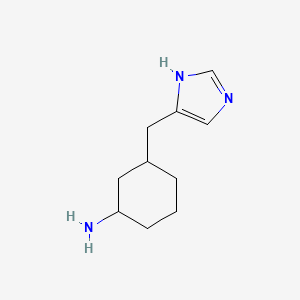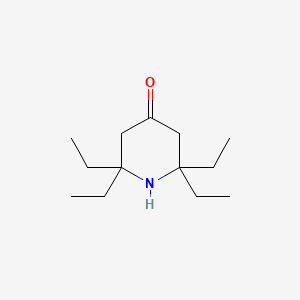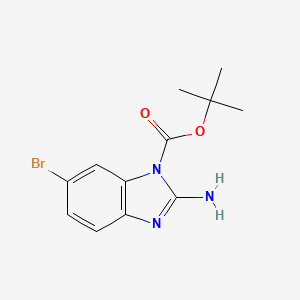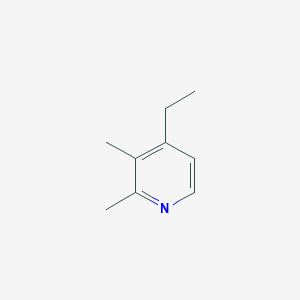
2,3-Dimethyl-4-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-ethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It belongs to the class of alkylpyridines, which are derivatives of pyridine with alkyl substituents. This compound is characterized by the presence of two methyl groups at positions 2 and 3, and an ethyl group at position 4 on the pyridine ring. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-ethylpyridine can be synthesized through several methods. One common method involves the alkylation of 2,3-dimethylpyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-Dimethylpyridine and ethyl halide (e.g., ethyl bromide or ethyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The base deprotonates the 2,3-dimethylpyridine, generating a nucleophilic species that attacks the ethyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the alkyl groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitution can be facilitated by strong nucleophiles like alkoxides or amines.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2,3-Dimethyl-4-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine metabolism and its derivatives.
Medicine: Research into potential pharmacological activities of pyridine derivatives often includes this compound.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4-ethylpyridine depends on its specific application. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing various biochemical pathways. The presence of alkyl groups can affect the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridine: Lacks the ethyl group at position 4.
4-Ethylpyridine: Lacks the methyl groups at positions 2 and 3.
2,4-Dimethylpyridine: Has methyl groups at positions 2 and 4, but no ethyl group.
Uniqueness
2,3-Dimethyl-4-ethylpyridine is unique due to the specific arrangement of its alkyl substituents, which can influence its chemical reactivity and physical properties. This unique structure can result in different biological activities and applications compared to its similar compounds.
Properties
CAS No. |
83504-30-7 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
4-ethyl-2,3-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-6-10-8(3)7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
QBWMKRTVDBMTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
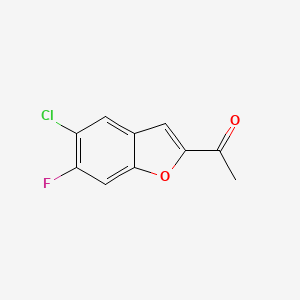
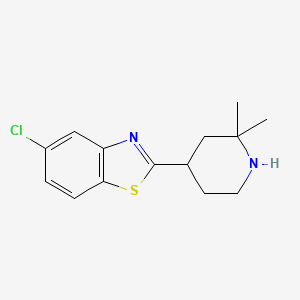
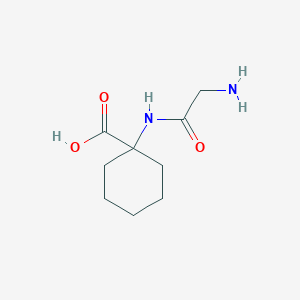
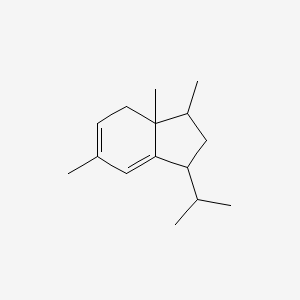
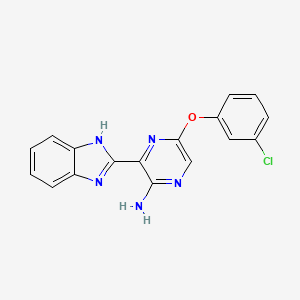
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)
